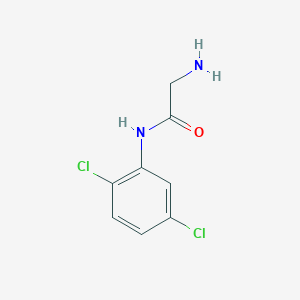

2-amino-N-(2,5-dichlorophenyl)acetamide

Description

Contextual Significance within Amide Chemistry

The amide bond is a fundamental linkage in peptides and proteins, and its stability and conformational properties are central to the structure and function of these biological macromolecules. In the realm of synthetic chemistry, N-aryl amides, a class to which 2-amino-N-(2,5-dichlorophenyl)acetamide belongs, are recognized as crucial intermediates and target molecules. The presence of the aromatic ring directly attached to the amide nitrogen atom influences the electronic properties and spatial arrangement of the molecule, often imparting specific biological activities.

Derivatives of N-aryl acetamides have been extensively investigated for a range of pharmacological applications. Notably, research into related structures has revealed potent anticonvulsant and antibacterial properties. yu.edu.joirejournals.com For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their efficacy in animal models of epilepsy. uj.edu.pl The 2-amino-N-arylacetamide scaffold, in particular, serves as a versatile building block, allowing for the introduction of diverse substituents to modulate biological activity and pharmacokinetic properties. The dichlorophenyl moiety in this compound is a key feature, as halogenated aromatic rings are known to enhance lipophilicity and can influence binding interactions with biological targets.

Overview of Structural Features and Derivatives in Academic Inquiry

The molecular structure of this compound consists of an acetamide (B32628) backbone where the amide nitrogen is substituted with a 2,5-dichlorophenyl group, and the alpha-carbon bears an amino group. This arrangement of functional groups provides several sites for chemical modification, making it an attractive starting point for the synthesis of a diverse library of derivatives.

The primary amino group and the amide functionality are key features that allow for the generation of a wide range of derivatives. For example, the amino group can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings. Academic research has explored the synthesis of various derivatives to probe structure-activity relationships (SAR). For instance, studies on related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have investigated the impact of substituents on anticonvulsant activity. uj.edu.pl

Scope and Objectives of Current Research Trajectories

Current research involving this compound and its analogues is largely centered within the domain of medicinal chemistry. The compound is often utilized as a lead compound or a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. evitachem.com

The primary objectives of these research trajectories include:

Drug Discovery and Development: A significant focus is on the exploration of its potential biological activities. The core structure is seen as a promising scaffold for the development of new therapeutic agents, particularly in the areas of anticonvulsants and antimicrobials. evitachem.commdpi.comnih.gov Research efforts are directed towards synthesizing and screening derivatives to identify compounds with enhanced potency and favorable safety profiles.

Enzyme Inhibition and Receptor Modulation: Investigations are underway to understand the mechanism of action of this class of compounds. This includes studying their effects on specific enzymes and receptors within biological systems. evitachem.com The modulation of neurotransmitter systems or the inhibition of inflammatory processes are potential pathways through which these molecules may exert their pharmacological effects. evitachem.com

Synthetic Chemistry: this compound serves as a valuable intermediate in synthetic organic chemistry. evitachem.com Its functional groups allow for its incorporation into a variety of more complex molecular architectures, including heterocyclic systems which are of great importance in pharmaceutical chemistry. researchgate.net

The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline (B50420) with chloroacetyl chloride to form the acetamide backbone, followed by the introduction of the amino group via treatment with ammonia (B1221849). evitachem.com Researchers are also exploring the formation of its hydrochloride salt to improve solubility and stability for laboratory applications. evitachem.com

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₈Cl₂N₂O |

| Molecular Weight | 219.07 g/mol |

| Appearance | Not specified in provided sources |

| Melting Point | Not specified in provided sources |

| Solubility | The hydrochloride salt enhances water solubility. evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2,5-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-5-1-2-6(10)7(3-5)12-8(13)4-11/h1-3H,4,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQHLPLQKQNDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Historical Development of Synthetic Approaches

The foundational chemistry for the synthesis of 2-amino-N-(2,5-dichlorophenyl)acetamide is rooted in well-established nineteenth-century reactions. The formation of the amide bond, a key step in this synthesis, has historically been accomplished through methods like the Schotten-Baumann reaction, first described in 1883. wikipedia.orglibretexts.org This reaction involves the acylation of an amine with an acid chloride in the presence of a base, a principle that is still widely applied in modern organic synthesis. chemistnotes.combyjus.com For the introduction of the primary amino group, the Gabriel synthesis, developed in the late 1880s, provided a reliable method to convert primary alkyl halides into primary amines using potassium phthalimide. wikipedia.orgmasterorganicchemistry.com This historical method offered a way to avoid the over-alkylation often encountered with direct amination of halides. masterorganicchemistry.com These early methods laid the groundwork for the more specific and optimized synthetic routes used today.

Contemporary Synthetic Strategies for this compound and Analogues

Modern synthetic approaches to this compound and its analogues focus on efficiency, yield, and purity. These strategies can be broadly categorized into N-acylation reactions, one-pot techniques, multi-step pathways, and considerations for solid-phase synthesis.

N-Acylation Reactions

The primary step in many synthetic routes to this compound involves the N-acylation of 2,5-dichloroaniline (B50420) with a suitable acylating agent, typically chloroacetyl chloride. This reaction forms the intermediate, 2-chloro-N-(2,5-dichlorophenyl)acetamide. The reaction is a nucleophilic acyl substitution where the amino group of 2,5-dichloroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. researchgate.net To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically employed.

| Acylating Agent | Amine | Base | Solvent | Temperature | Yield |

| Chloroacetyl chloride | 2,5-dichloroaniline | Triethylamine | Dichloromethane | 0 °C to rt | High |

| Chloroacetyl chloride | 2,5-dichloroaniline | Sodium Acetate (B1210297) | Acetic Acid | rt | Good |

| Chloroacetyl chloride | 2,5-dichloroaniline | Pyridine | Benzene | rt | Moderate |

This table presents typical conditions for the N-acylation of 2,5-dichloroaniline.

Multi-Step Synthesis Pathways

The most common and well-documented method for preparing this compound is a two-step process. evitachem.com

Step 1: Synthesis of 2-chloro-N-(2,5-dichlorophenyl)acetamide

In this initial step, 2,5-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base to form the chloroacetamide intermediate. The choice of solvent and base can influence the reaction rate and yield.

Step 2: Ammonolysis of 2-chloro-N-(2,5-dichlorophenyl)acetamide

The second step involves the conversion of the chloroacetamide intermediate to the final aminoacetamide product. This is typically achieved through ammonolysis, where the chlorine atom is displaced by an amino group upon treatment with ammonia (B1221849). evitachem.com This nucleophilic substitution reaction can be carried out using various sources of ammonia, including aqueous or alcoholic ammonia, or by bubbling ammonia gas through the reaction mixture.

A variation of this step can involve the use of other aminating agents, such as sodium azide (B81097) followed by reduction, which can sometimes offer milder reaction conditions and improved yields.

| Starting Material | Reagents | Intermediate | Reagents for Step 2 | Final Product | Overall Yield |

| 2,5-dichloroaniline | 1. Chloroacetyl chloride, Triethylamine, CH2Cl2 | 2-chloro-N-(2,5-dichlorophenyl)acetamide | 1. Aq. Ammonia | This compound | Up to 90% evitachem.com |

| 2,5-dichloroaniline | 1. Chloroacetyl chloride, NaOAc, Acetic Acid | 2-chloro-N-(2,5-dichlorophenyl)acetamide | 1. Alcoholic Ammonia | This compound | Variable |

This table outlines the conventional multi-step synthesis of this compound.

Solid-Phase Synthesis Considerations

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of related compounds. While not specifically detailed for this compound, the general principles of solid-phase amide synthesis are applicable. This would typically involve anchoring a protected amino acid to a solid support, followed by acylation with 2,5-dichloroaniline and subsequent cleavage from the resin. Alternatively, 2,5-dichloroaniline could be attached to the resin, followed by acylation with a protected aminoacetyl chloride and final deprotection and cleavage. The choice of resin, linker, and protecting groups is crucial for the success of solid-phase synthesis.

Optimization of Reaction Conditions

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.

For the N-acylation step , key parameters to optimize include:

Base: The choice of base (e.g., triethylamine, pyridine, sodium carbonate) can affect the reaction rate and ease of purification. Non-nucleophilic bases are generally preferred to avoid side reactions.

Solvent: The solvent should be inert to the reaction conditions and provide good solubility for the reactants. Dichloromethane, tetrahydrofuran, and ethyl acetate are common choices.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and minimize side reactions, followed by warming to room temperature to ensure completion.

For the ammonolysis step , optimization focuses on:

Ammonia Source: The concentration and solvent of the ammonia solution (aqueous vs. alcoholic) can impact the reaction rate and solubility of the intermediate.

Temperature and Pressure: The reaction may be performed at room temperature or with heating, sometimes in a sealed vessel to maintain a sufficient concentration of ammonia.

Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

| Parameter | Variation | Effect on Yield/Purity |

| N-Acylation: Base | Triethylamine vs. Sodium Carbonate | Triethylamine often gives higher yields and cleaner reactions due to its solubility in organic solvents. |

| N-Acylation: Temperature | 0 °C to rt vs. Reflux | Lower temperatures generally provide better selectivity and fewer by-products. |

| Ammonolysis: Solvent | Aqueous NH3 vs. Ethanolic NH3 | Ethanolic ammonia can improve the solubility of the organic substrate, potentially leading to faster reaction rates. |

| Ammonolysis: Temperature | Room Temperature vs. 50 °C | Increased temperature can accelerate the reaction but may also lead to increased by-product formation. |

This table provides a summary of key parameters for the optimization of the synthesis of this compound.

Solvent Selection and System Optimization

The choice of solvent plays a pivotal role in the synthesis of this compound, significantly influencing reaction rates, yields, and the selectivity of the acylation step. The polarity of the solvent is a particularly critical factor. Non-polar solvents have been shown to favor the desired N-acylation over competing O-acylation. For instance, conducting the reaction in toluene (B28343) can lead to a high selectivity, with a 20:1 ratio of N-acylation to O-acylation. In contrast, the use of polar aprotic solvents, such as dimethylformamide (DMF), can diminish this selectivity to a ratio of 5:1. This is attributed to the differing abilities of the solvents to stabilize the charged intermediates formed during the reaction.

The selection of an appropriate solvent system is also crucial for the purification and isolation of the final product, particularly when it is converted to its hydrochloride salt for enhanced stability and solubility. Ethereal solvents like diethyl ether are effective for precipitation but may result in fine powders with significant residual solvent content (≥500 ppm). Conversely, alcoholic systems, such as a 4:1 mixture of isopropyl alcohol and water, can produce larger, more stable crystals with substantially lower levels of residual solvents (<50 ppm).

| Solvent | Solvent Type | Effect on Reaction/Product | Observed Outcome |

|---|---|---|---|

| Toluene | Non-polar | Favors N-acylation over O-acylation | 20:1 selectivity ratio |

| Dimethylformamide (DMF) | Polar aprotic | Reduces N-acylation selectivity | 5:1 selectivity ratio |

| Diethyl ether | Ethereal | Yields fine powder of hydrochloride salt | High residual solvent (≥500 ppm) |

| Isopropyl alcohol/water (4:1) | Alcoholic system | Produces large, stable crystals of hydrochloride salt | Low residual solvent (<50 ppm) |

Temperature and Pressure Influence

Temperature and pressure are critical parameters that directly impact the kinetics and thermodynamics of the synthesis of this compound. In a related synthetic step involving the diazotization of 2,5-dichloroaniline derivatives, maintaining low temperatures, in the range of -5°C to 0°C, is essential for enhancing the stability of the diazonium salt intermediate and suppressing the formation of hydrolysis byproducts. nih.gov

For the amidation reaction itself, studies on analogous systems, such as the N-acetylation of anilines in continuous-flow reactors, have demonstrated that elevated temperatures and pressures can be beneficial. In one such study, optimal conversion was achieved at a temperature of 200°C and a pressure of 50 bar. nih.govresearchgate.net While higher pressures did not significantly alter the outcome, an increase in temperature generally led to higher conversion rates. nih.govresearchgate.net It is important to note that these conditions are for a related but different reaction, and the optimal temperature and pressure for the synthesis of this compound may vary depending on the specific reactants, catalyst, and solvent system used.

| Parameter | Condition | Effect | Relevance |

|---|---|---|---|

| Temperature | -5°C to 0°C | Enhances diazonium salt stability, suppresses hydrolysis | Relevant for syntheses involving diazotization of 2,5-dichloroaniline derivatives nih.gov |

| Temperature | 200°C | Optimal for N-acetylation of anilines in a continuous-flow system | Provides a reference point for amidation reactions nih.govresearchgate.net |

| Pressure | 50 bar | Optimal for N-acetylation of anilines in a continuous-flow system | Indicates that moderate pressure can be beneficial nih.govresearchgate.net |

Catalysis and Reagent Stoichiometry

Another effective catalyst for the amidation of aryl amines with chloroacetyl chloride is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). In the presence of DBU, the reaction can proceed to high yields (75-95%) at room temperature within 3-6 hours. sphinxsai.comresearchgate.net

The stoichiometry of the reagents is also a critical factor that must be carefully controlled. For instance, in the preparation of the hydrochloride salt of the final compound, an excess of hydrochloric acid (1.5 equivalents) can lead to deliquescence of the product, while a substoichiometric amount (0.9 equivalents) may result in the presence of free base impurities.

| Catalyst/Reagent | Stoichiometry/Loading | Effect | Outcome |

|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | 5 mol% | Accelerates reaction rate, maintains high regioselectivity | Reaction time reduced from 12h to 2h, >90% regioselectivity |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | Catalyzes amidation of aryl amines with chloroacetyl chloride | 75-95% yield at room temperature in 3-6 hours sphinxsai.comresearchgate.net |

| Hydrochloric Acid (for salt formation) | 1.5 equivalents | Excess leads to deliquescence | Undesirable product properties |

| Hydrochloric Acid (for salt formation) | 0.9 equivalents | Substoichiometric amount leads to impurities | Presence of free base in the final product |

Mechanism of Formation

The formation of this compound proceeds through a well-established mechanistic pathway, primarily involving nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Pathways

The core reaction in the synthesis of this compound is a nucleophilic acyl substitution. In this two-step addition-elimination mechanism, the nitrogen atom of 2,5-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., chloroacetyl chloride). This initial attack leads to the formation of a tetrahedral intermediate.

Regioselectivity and Stereochemical Control

Regioselectivity in the acylation of 2,5-dichloroaniline is a crucial aspect of the synthesis, ensuring that the acylation occurs at the desired position. The substitution pattern of the aniline (B41778) ring plays a significant role in directing the incoming acyl group. The presence of a chloro substituent at the ortho-position (position 2) of the 2,5-dichlorophenyl group creates steric hindrance. This steric bulk effectively shields the aromatic ring from electrophilic attack and directs the chloroacetyl chloride to preferentially react with the more accessible primary amine nitrogen. This results in a high degree of regioselectivity for N-acylation.

While the regioselectivity of this reaction is well-understood, specific research findings on the stereochemical control in the synthesis of this compound are not extensively detailed in the reviewed literature. Generally, in the absence of chiral catalysts or auxiliaries, the formation of a new stereocenter would result in a racemic mixture. Achieving stereochemical control would necessitate the use of asymmetric synthesis strategies, such as the employment of chiral catalysts or starting materials.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing more sustainable and environmentally benign manufacturing processes. Key among these principles is the concept of atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product.

The synthesis of this compound from 2,5-dichloroaniline and 2-aminoacetyl chloride (the reactive form of 2-aminoacetamide) would have a high theoretical atom economy, as the only byproduct would be hydrochloric acid. The atom economy can be calculated as follows:

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Another key aspect of green chemistry is the reduction or elimination of hazardous substances. This includes the use of greener solvents. Research into amide bond formation has identified several more environmentally friendly alternatives to traditional solvents like DMF and dichloromethane. Solvents such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dimethyl carbonate (DMC) have shown promise as effective and more sustainable replacements in amidation reactions. nih.gov The use of water as a solvent, where feasible, represents an ideal green chemistry approach due to its non-toxic and non-flammable nature. mdpi.com Furthermore, the development of catalytic processes, as discussed in section 2.3.3, aligns with green chemistry principles by reducing the need for stoichiometric reagents and minimizing waste generation.

Molecular Structure and Conformation Analysis

X-ray Crystallography and Solid-State Structure

No published crystal structure exists for 2-amino-N-(2,5-dichlorophenyl)acetamide itself. However, the crystal structures of the closely related analogues, 2-chloro-N-(2,5-dichlorophenyl)acetamide and 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide, have been determined, providing a reliable model for the solid-state structure. nih.govnih.gov

Based on these analogues, the compound is expected to crystallize in a monoclinic system. The core amide group (-CO-NH-) is essentially planar. A key feature in the solid state is the formation of intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) acts as an acceptor, linking the molecules into chains or sheets. nih.gov The terminal amino group (-NH₂) would also participate significantly in the hydrogen-bonding network, further stabilizing the crystal lattice. The dihedral angle between the plane of the phenyl ring and the plane of the amide group is significant, indicating a non-coplanar arrangement due to steric hindrance from the ortho-chloro substituent.

| Crystallographic Data for Analogue: 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide nih.gov | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.6977 (4) |

| b (Å) | 11.509 (2) |

| c (Å) | 19.888 (3) |

| β (°) | 95.23 (1) |

| Volume (ų) | 1070.8 (3) |

| Z | 4 |

Conformational Analysis and Tautomerism

Conformational Analysis: The conformation of N-aryl acetamides is primarily defined by two rotational barriers: rotation around the C-N amide bond (cis/trans isomerism) and rotation around the N-C(aryl) bond.

Amide Bond Conformation: For secondary amides like this compound, the trans conformation (where the aryl group and the carbonyl oxygen are on opposite sides of the C-N bond) is overwhelmingly favored energetically over the cis conformation due to reduced steric clash. Crystallographic data from analogues confirm this, showing an anti relationship between the N-H bond and the C=O bond. nih.gov

N-Aryl Bond Rotation: The rotation around the N-C(aryl) bond determines the orientation of the dichlorophenyl ring relative to the amide plane. Due to steric hindrance between the carbonyl oxygen and the ortho-chloro substituent on the ring, a twisted, non-coplanar conformation is adopted. nsf.gov This twisting disrupts the conjugation between the nitrogen lone pair and the aromatic π-system.

Tautomerism: this compound can theoretically exist in equilibrium with its imidic acid tautomer (2-amino-1-((2,5-dichlorophenyl)imino)ethan-1-ol). This type of prototropic tautomerism involves the migration of the amide proton from the nitrogen to the carbonyl oxygen. wikipedia.org However, for simple amides under standard conditions, the amide-imidic acid equilibrium lies heavily in favor of the amide form, and the concentration of the imidic acid tautomer is typically negligible.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

Peer-reviewed studies detailing quantum chemical calculations, such as geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, or Molecular Electrostatic Potential (MEP) mapping specifically for 2-amino-N-(2,5-dichlorophenyl)acetamide, were not identified. Such calculations are crucial for providing insights into the molecule's electronic structure, stability, and reactivity.

Information regarding the optimized molecular geometry, bond lengths, bond angles, and energetic parameters determined through methods like DFT or ab initio calculations for this compound is not available in the reviewed literature.

A quantitative analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, has not been reported. This analysis is fundamental for understanding the chemical reactivity and kinetic stability of a molecule.

There are no available NBO analysis results that would describe the intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions within the this compound molecule.

Specific MEP maps for this compound, which would illustrate the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack, have not been published.

Molecular Dynamics Simulations

Comprehensive molecular dynamics simulation studies to investigate the conformational landscape of this compound are not present in the available scientific literature.

There is no published data on the conformational sampling or analysis of the dynamic behavior of this compound in different environments.

Solvent Effects Modeling

The influence of a solvent on the conformational stability and properties of this compound is a critical aspect of its chemical behavior. While specific studies on the solvent effects modeling of this particular compound are not extensively detailed in the available literature, general principles of computational chemistry allow for a theoretical understanding.

Explicit solvent models, which involve simulating individual solvent molecules around the solute, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit water molecules would be expected to form hydrogen bonds with the amino group and the carbonyl oxygen and N-H group of the acetamide (B32628) linker. These interactions are crucial for understanding the solubility and bioavailability of the compound.

Molecular Docking and Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can predict its binding affinity and interaction patterns with various biological targets, offering clues to its potential mechanism of action.

While specific docking studies targeting this compound are not widely published, related acetamide derivatives have been investigated for their interactions with various receptors. nih.govnih.gov Based on its structure, potential biological targets for this compound could include enzymes and receptors in the central nervous system or those involved in inflammatory processes. evitachem.com

A hypothetical molecular docking study would involve preparing the 3D structure of this compound and docking it into the active site of a selected protein target. The analysis of the resulting poses would reveal key interactions, such as:

Hydrogen Bonds: The amino group and the amide moiety are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The dichlorophenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic ring may also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The binding energy, typically calculated in kcal/mol, provides a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For acetamide derivatives, QSAR studies can help in designing new analogs with improved potency. nih.gov

A QSAR study for a series of compounds including this compound would involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:

Topological (2D): Describing the connectivity of atoms.

Geometrical (3D): Related to the three-dimensional structure of the molecule.

Electronic: Pertaining to the distribution of electrons.

Lipophilic: Related to the molecule's hydrophobicity.

Once the descriptors are calculated for a set of molecules with known biological activity, statistical methods like Multiple Linear Regression (MLR) are used to build a QSAR model. nih.gov This model can then be used to predict the activity of new, untested compounds. For this compound, the presence of the two chlorine atoms on the phenyl ring would significantly influence its electronic and lipophilic descriptors, which in turn would be critical variables in a QSAR model.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (in silico studies)

In silico ADME prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. Various computational models and software can predict the ADME profile of this compound based on its chemical structure. nih.govmdpi.com

A summary of predicted ADME properties for a compound like this compound is presented in the table below. The values are hypothetical and representative of what would be obtained from in silico prediction tools.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | > 90% | High probability of being well-absorbed from the gut. mdpi.com |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability, suggesting good absorption across the intestinal wall. mdpi.comfrontiersin.org |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells, which is favorable for bioavailability. |

| Distribution | ||

| Plasma Protein Binding | ~85-95% | Expected to be moderately to highly bound to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeability | Moderate to High | The lipophilic nature of the dichlorophenyl group may allow it to cross the BBB. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain CYP isozymes (e.g., CYP2D6, CYP3A4) | May have drug-drug interactions. frontiersin.org |

| Excretion | ||

| Total Clearance | Low to Moderate | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely |

These in silico predictions provide a preliminary assessment of the compound's drug-likeness and potential pharmacokinetic behavior, which must be validated through experimental studies.

Chemical Reactivity and Derivatization

Functional Group Transformations

The reactivity of 2-amino-N-(2,5-dichlorophenyl)acetamide allows for a range of functional group interconversions, enabling the synthesis of diverse analogues.

The primary amino group of the molecule can be subjected to oxidation. evitachem.com The use of oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of the corresponding oxides. evitachem.com The specific product would depend on the reaction conditions and the strength of the oxidizing agent employed.

The amide functional group within the molecule is susceptible to reduction. evitachem.com Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can be utilized to convert the acetamide (B32628) into its corresponding amine derivative. evitachem.com This transformation effectively replaces the carbonyl group of the amide with a methylene (B1212753) group, yielding an ethylamine (B1201723) derivative.

The molecule offers several sites for substitution reactions. The chlorine atoms on the dichlorophenyl ring can undergo nucleophilic aromatic substitution, where they are replaced by other nucleophiles, although this typically requires harsh reaction conditions. evitachem.com Additionally, the nitrogen of the amide group and the primary amino group can undergo various substitution reactions, such as acylation or alkylation, to introduce new functional moieties. organic-chemistry.orgijpsr.info

| Reaction Type | Functional Group | Reagents | Potential Product Class |

| Oxidation | Primary Amine | Potassium permanganate, Hydrogen peroxide evitachem.com | Oxides evitachem.com |

| Reduction | Amide | Lithium aluminum hydride, Sodium borohydride evitachem.com | Amine derivatives evitachem.com |

| Substitution | Aromatic Ring | Nucleophiles evitachem.com | Substituted phenyl derivatives evitachem.com |

| Substitution | Amide/Amine Nitrogen | Acylating/Alkylating agents organic-chemistry.orgijpsr.info | N-substituted derivatives |

Synthetic Utility as a Building Block

This compound serves as a valuable intermediate or building block in synthetic chemistry. evitachem.combldpharm.com Its structural framework is incorporated into the synthesis of more complex organic compounds. evitachem.com The strategy of using versatile scaffolds like amino acetophenones or other amine derivatives for Diversity-Oriented Synthesis (DOS) highlights the utility of such compounds in generating libraries of molecules for drug discovery and other applications. mdpi.com The presence of multiple reactive sites allows for stepwise or combinatorial modifications to build a diverse range of final products.

Formation of Analogues and Prodrug Strategies

From a chemical synthesis perspective, the structure of this compound is amenable to the creation of various analogues and the implementation of prodrug strategies. evitachem.com

Analogues can be synthesized by modifying any of the key functional groups. For instance, substitution at the primary amine can lead to derivatives like N-(2,5-dichlorophenyl)-2-(diethylamino)acetamide or N-(2,5-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride. sigmaaldrich.comchemscene.com The amide linkage can also be altered, or the core amino-acetamide structure can be replaced with other functionalities, such as a sulfonamide, to create analogues like 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide. evitachem.com

Prodrug design is a key strategy used to improve the physicochemical or pharmacokinetic properties of a parent drug. mdpi.comnih.gov For amine-containing compounds like this compound, a common prodrug approach involves temporarily masking the primary amino group. mdpi.com This can be achieved through various chemical modifications:

N-Acylation: Converting the primary amine to an amide.

N-Alkylation: Attaching an alkyl group to the amine. mdpi.com

Carbamate (B1207046) Formation: Reacting the amine with a suitable chloroformate or related reagent. mdpi.com

These modifications can increase lipophilicity, which may enhance membrane permeability. mdpi.com The attached "promoiety" is designed to be cleaved in vivo, either enzymatically or chemically, to release the active parent drug. mdpi.comnih.gov For example, derivatization with amino acids has been used to target specific transporters like PEPT1 to improve absorption. mdpi.com

| Analogue/Prodrug Strategy | Modification Site | Synthetic Approach | Example Derivative Class |

| Analogue Formation | Primary Amine | N-alkylation with ethyl or diethyl groups sigmaaldrich.comchemscene.com | N-alkylated acetamides |

| Analogue Formation | Amide/Amine Core | Replacement with a sulfonamide linkage evitachem.com | Sulfonamide derivatives |

| Prodrug Strategy | Primary Amine | N-acylation, N-alkylation, carbamate formation mdpi.com | Amides, N-alkyl amines, carbamates |

Structure Activity Relationship Sar Studies

Design Principles for Structural Modification

The chemical scaffold of 2-amino-N-(2,5-dichlorophenyl)acetamide offers several strategic points for structural modification. These include the aromatic ring, the amide linker, and the alpha-amino group. By systematically altering these regions, researchers can probe the specific interactions between the molecule and its biological target.

The 2,5-dichloro-substituted phenyl ring is a key feature of the molecule, and its substitution pattern significantly influences biological activity. Studies on related aryl acetamide (B32628) derivatives have shown that the nature, position, and number of substituents on the aromatic ring can dramatically alter the compound's properties. For instance, in other series of aryl acetamides, a preference for electron-withdrawing groups has been observed, suggesting that such groups may enhance binding affinity or modulate the electronic properties of the molecule for optimal interaction with its target. nih.gov

The chlorine atoms at the 2 and 5 positions of the phenyl ring in this compound contribute to the molecule's lipophilicity and electronic character. The ortho-chloro substituent can also induce a specific conformation of the amide bond through steric hindrance. nih.govresearchgate.net Modifications in this region could involve:

Varying the nature of the substituents: Replacing chlorine with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing groups (e.g., trifluoromethyl, nitro) or electron-donating groups (e.g., methyl, methoxy) can help to map the electronic and steric requirements of the binding pocket.

Altering the substitution pattern: Moving the substituents to different positions on the phenyl ring (e.g., 3,4-dichloro or 2,4-dichloro) can provide insights into the spatial arrangement of the binding site. nih.gov

Introducing additional substituents: The addition of further substituents to the aromatic ring could explore potential new interaction points with the biological target.

The following table summarizes the general effects of aromatic ring substitutions on the activity of related aryl acetamide compounds.

| Substitution Position | Type of Substituent | General Effect on Activity |

| 2-position | Electron-withdrawing | Can influence amide bond conformation and electronic properties. |

| 3,4-positions | Dichloro | Often synergistic and preferred for potency in some series. nih.gov |

| 4-position | Electron-withdrawing | Generally favorable for activity. |

| General | Electron-donating | Often leads to decreased activity compared to electron-withdrawing groups. nih.gov |

Replacement with bioisosteres: Substituting the amide bond with other functional groups that mimic its size, shape, and electronic properties (e.g., esters, thioamides, or reversed amides) can probe the importance of the hydrogen bond donor and acceptor capabilities of the linker.

Introduction of conformational constraints: Incorporating the amide linker into a cyclic structure or introducing bulky substituents on the nitrogen or carbonyl carbon can restrict its rotational freedom. This can lead to a more rigid analog that may fit more precisely into the binding site, potentially increasing potency and selectivity.

The primary alpha-amino group is a key functional group that can participate in ionic interactions and hydrogen bonding. Derivatization of this group is a common strategy to modulate the compound's physicochemical properties and its interaction with the biological target. Potential modifications include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can alter the basicity and lipophilicity of the molecule.

N-Acylation: Acylating the amino group with various acyl moieties can introduce new functional groups and explore additional binding interactions.

Conversion to other functional groups: The amino group can be transformed into other functionalities, such as guanidines or ureas, to explore different types of interactions with the target.

Impact of Electronic and Steric Effects on Biological Activity

The biological activity of this compound and its derivatives is profoundly influenced by electronic and steric effects. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring affects the electron density of the entire molecule, including the amide linker. evitachem.com This can influence the strength of hydrogen bonds and other non-covalent interactions with the biological target.

Pharmacophore Elucidation (from a chemical perspective)

A pharmacophore model for this class of compounds represents the essential three-dimensional arrangement of functional groups required for biological activity. Based on the structure of this compound and SAR data from related molecules, a hypothetical pharmacophore can be proposed. The key features of this pharmacophore would likely include:

An aromatic ring: This feature, represented by the 2,5-dichlorophenyl group, likely engages in hydrophobic and/or pi-stacking interactions with the target. The substitution pattern is crucial for defining the shape and electronic properties of this feature.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker is a strong hydrogen bond acceptor and is likely to form a key hydrogen bond with a donor group on the target.

A hydrogen bond donor: The N-H group of the amide linker can act as a hydrogen bond donor, providing another important interaction point.

A positively ionizable group: The alpha-amino group, which is protonated at physiological pH, can form a critical ionic interaction or a hydrogen bond with a negatively charged or polar residue in the binding site.

The spatial relationship between these pharmacophoric features is critical for biological activity. The amide linker serves as a scaffold that holds the aromatic ring and the amino group in a specific orientation for optimal interaction with the target.

Biological Activity Profiling Pre Clinical and in Vitro Focus

Antimicrobial Activity Studies (excluding human data)

Investigations into the antimicrobial potential of 2-amino-N-(2,5-dichlorophenyl)acetamide and its derivatives have been conducted to determine their efficacy against various bacterial and fungal pathogens.

While comprehensive data on the antibacterial activity of this compound specifically is limited in publicly accessible literature, studies on structurally related compounds provide context for the potential activity of this chemical family. For instance, research on various acetamide (B32628) derivatives has demonstrated activity against a range of bacterial strains.

Derivatives of 2-amino-N-(p-Chlorophenyl) acetamide were synthesized and evaluated for their antibacterial effects against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, where they showed moderate to high activity. Similarly, sulfonamide derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid have been prepared and tested against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) bacteria, showing satisfactory results when compared to standard drugs like penicillin and chloramphenicol.

These findings for related structures suggest that the acetamide scaffold containing a dichlorophenyl moiety is a promising area for antibacterial research, though specific efficacy data for this compound remains to be fully elucidated.

The antifungal properties of acetamide derivatives have been a subject of scientific inquiry. Studies on related compounds indicate a potential for this class of molecules to exhibit antifungal effects. For example, the compound 2-chloro-N-phenylacetamide has been investigated for its activity against various strains of Aspergillus niger, showing minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL. Another study on 2-chloro-N-phenylacetamide demonstrated its efficacy against fluconazole-resistant Candida species, with MIC values between 128 to 256 µg/mL.

However, research focusing specifically on pyrimidine (B1678525) derivatives containing a dichlorophenyl group found that these compounds were relatively weak antifungal agents. Detailed studies quantifying the specific antifungal spectrum and efficacy of this compound are not extensively available in the reviewed scientific literature.

Antiparasitic Activity Investigations (excluding human data)

The potential of acetamide and related chemical structures as antiparasitic agents has been explored in pre-clinical settings against various protozoal pathogens.

Nitroimidazoles, such as metronidazole, are a well-established class of drugs used to treat infections caused by Giardia lamblia (also known as G. intestinalis), Entamoeba histolytica, and Trichomonas vaginalis. While these are standard treatments, the search for new antiparasitic compounds is ongoing.

Specific research detailing the in vitro activity of this compound against Giardia intestinalis, Entamoeba histolytica, or Trichomonas vaginalis is not prominently featured in the available scientific literature. However, the broader class of heterocyclic compounds is often screened for such activities. For instance, pyrimido[1,2-a]benzimidazole (B3050247) derivatives have been identified as having promising activity against parasites like Leishmania major and Toxoplasma gondii. This indicates that complex nitrogen-containing molecules can be a source of new antiparasitic leads, though specific data for this compound is required to confirm its potential in this area.

Anticonvulsant Activity in Animal Models (excluding human data)

The evaluation of novel compounds for anticonvulsant properties is a significant area of pharmaceutical research, utilizing established animal models to predict potential therapeutic efficacy against seizures.

The Maximal Electroshock (MES) seizure model is a primary screening tool for identifying compounds that may be effective against generalized tonic-clonic seizures. This test reliably induces seizures, allowing for the rapid assessment of potential antiseizure medications. The Pentylenetetrazole (PTZ) induced seizure model is also widely used and is considered a model of generalized myoclonic seizures, often used to screen for drugs effective against absence seizures.

While numerous acetamide derivatives have been profiled for their anticonvulsant effects, specific data on the performance of this compound in the MES and PTZ seizure models is not detailed in the currently reviewed literature. For context, other acetamide derivatives have shown significant anticonvulsant activity in these models. For example, 2-amino-N-(1,2-diphenylethyl)-acetamide-hydrochloride demonstrated good oral efficacy in preventing seizures in the MES model in both rats and mice. Furthermore, certain pyrrolidine-2,5-dione-acetamide derivatives have also shown anticonvulsant properties in both MES and subcutaneous PTZ (scPTZ) tests.

These findings underscore the potential of the acetamide chemical class in developing new anticonvulsant agents, although direct evidence and quantitative efficacy data for this compound in these specific models are pending further research.

Cell-Based Assays for Cytotoxicity (e.g., tumor cell lines, Brine Shrimp Lethality)

Cell-based cytotoxicity assays are fundamental in preclinical research to determine the potential of a compound to kill cells. Assays using tumor cell lines can indicate potential anticancer activity, while the brine shrimp lethality assay serves as a simple, inexpensive primary screen for general toxicity and cytotoxic potential. nih.govmdpi.com

Despite the relevance of these assays, specific studies detailing the cytotoxic effects of this compound on tumor cell lines or its median lethal concentration (LC50) in the brine shrimp lethality assay are not available in the reviewed scientific literature.

| Assay Type | Test System | Result (e.g., IC50, LC50) | Source |

|---|---|---|---|

| Tumor Cell Line Cytotoxicity | Not Specified | Data not available | N/A |

| Brine Shrimp Lethality | Artemia salina | Data not available | N/A |

Enzyme Inhibition and Receptor Binding Studies (in vitro, molecular targets)

In vitro studies involving enzyme inhibition and receptor binding are crucial for elucidating the pharmacological profile of a compound. These assays help identify specific molecular targets and quantify the compound's affinity for them. While this compound has been identified as a compound of interest for exploring enzyme inhibition and receptor modulation, specific data from such studies are limited in publicly accessible sources. evitachem.com

Identifying the molecular targets of a compound is a key step in understanding its mechanism of action. Potential targets for pharmacologically active acetamides can include a wide range of proteins.

PfATP4 : The P. falciparum ATPase PfATP4 is a validated target for several antimalarial compounds. nih.govnih.gov However, there is no specific evidence in the reviewed literature to indicate that this compound acts as an inhibitor of PfATP4. biorxiv.org

GABA receptor : The γ-aminobutyric acid (GABA) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a target for many therapeutic agents. nih.gov Direct interaction or modulation of the GABA receptor by this compound has not been documented in the available literature.

Protein kinases : Protein kinases are a large family of enzymes that regulate numerous cellular processes, making them common drug targets. nih.gov Specific studies on the inhibitory activity of this compound against any particular protein kinase have not been identified.

Binding affinity (often expressed as Ki or IC50 values) measures the strength of the interaction between a compound and its target, while selectivity refers to its ability to bind to a specific target in preference to others. This data is critical for assessing a compound's potential as a drug candidate. For this compound, quantitative data on its binding affinity and selectivity for specific molecular targets are not available in the reviewed literature.

| Molecular Target | Binding Affinity (e.g., Ki, IC50) | Selectivity Profile | Source |

|---|---|---|---|

| Not Specified | Data not available | Data not available | N/A |

Advanced Analytical and Characterization Techniques

Chromatographic Purity Assessment (HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of chemical compounds by separating them from impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For amide compounds, reverse-phase HPLC (RP-HPLC) is commonly employed. While a specific HPLC method for 2-amino-N-(2,5-dichlorophenyl)acetamide is not detailed in the provided search results, a method for the related compound, N-(2,5-dichloro-4-nitrophenyl)-acetamide, illustrates a typical approach. sielc.com The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

A hypothetical HPLC method for this compound could involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Purity is determined by integrating the peak area of the main compound and any impurities detected.

Illustrative HPLC Parameters for a Related Compound

| Parameter | Value |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Application | Purity assessment, pharmacokinetic studies |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Data is illustrative for N-(2,5-dichloro-4-nitrophenyl)-acetamide and demonstrates a typical setup. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic method used for qualitative monitoring of reactions and assessing the number of components in a sample. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate by capillary action. The separation is based on the differential adsorption of the compounds to the stationary phase. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds.

Reaction Monitoring and Kinetic Studies

The synthesis of this compound involves the reaction of 2,5-dichloroaniline (B50420) with chloroacetyl chloride, followed by amination. evitachem.com Monitoring the progress of such reactions is crucial for optimizing reaction conditions (e.g., temperature, pH), maximizing yield, and minimizing impurity formation. evitachem.com

Techniques like HPLC and TLC are often used to monitor the consumption of reactants and the formation of the product over time. By taking aliquots from the reaction mixture at different time intervals and analyzing them, a reaction profile can be generated. This data is essential for kinetic studies, which investigate the rate at which a reaction occurs. While specific kinetic data for this compound's synthesis is not available, these methods provide the framework for such an analysis.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are used to study the effect of heat on a material. TGA and DSC are critical for determining the thermal stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures, absorbed moisture content, and the levels of inorganic filler in composite materials. A TGA curve for a stable compound like this compound would be expected to show a flat baseline until the onset of thermal decomposition, at which point a significant mass loss would be observed. For some aminophenyl compounds, degradation may begin at temperatures above 300-400 °C. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect physical transitions, such as melting and crystallization, and chemical reactions, such as decomposition. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point and potentially exothermic peaks at higher temperatures if decomposition occurs.

Research on the structurally similar compound 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) using DSC provides insight into the type of data that can be obtained. semanticscholar.orgresearchgate.net In that study, a strong exothermic peak was observed between 350-425°C, indicating thermal decomposition. semanticscholar.org The initial decomposition temperature and peak temperature were found to shift to higher values as the heating rate increased. semanticscholar.org

Illustrative Thermal Stability Data for a Related Compound (ADMBA)

| Parameter | Finding |

|---|---|

| Technique | Differential Scanning Calorimetry (DSC) |

| Decomposition Onset | Varies from 345°C to 402°C depending on heating rate |

| Decomposition Peak | Strong exothermic peak between 350-425°C |

| Heat of Decomposition | -852.41 J/g |

| Activation Energy (Ea) | 120 to 140 kJ/mol |

Data from a study on 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) illustrates the application of DSC for thermal hazard assessment. semanticscholar.orgresearchgate.net

Surface Analysis Techniques (if interaction with materials is studied)

Should this compound be studied for its interaction with surfaces or its formulation into solid-state materials, surface analysis techniques would become relevant. One such advanced technique is Hirshfeld surface analysis, which is derived from X-ray crystallography data.

Hirshfeld Surface Analysis: This computational method is used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between atoms, which are indicative of interactions like hydrogen bonds. researchgate.net For a molecule containing amino and amide groups, this analysis would be particularly useful for understanding the hydrogen bonding network that stabilizes the crystal structure. Red spots on the Hirshfeld surface highlight significant intermolecular interactions. researchgate.net While a Hirshfeld analysis for the title compound is not available, its application to other molecules containing dichlorophenyl rings demonstrates its power in elucidating the three-dimensional packing and intermolecular forces. researchgate.net

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways for Derivatization

The core structure of 2-amino-N-(2,5-dichlorophenyl)acetamide, featuring a primary amino group and an acetamide (B32628) linkage to a dichlorinated phenyl ring, offers multiple sites for chemical modification. Future research could focus on developing novel synthetic pathways to create a library of derivatives with diverse functionalities. These derivatization strategies can be broadly categorized by the reactive handle they target.

Modification of the Primary Amino Group: The terminal amino group is a prime target for derivatization. Standard N-acylation reactions could introduce a wide variety of substituents. For instance, reaction with various acyl chlorides or activated carboxylic acids would yield a series of N-acylated derivatives. Furthermore, reductive amination with different aldehydes or ketones could be employed to introduce alkyl or arylalkyl groups, thereby modifying the steric and electronic properties of this part of the molecule. Derivatization reagents such as diethyl ethoxymethylenemalonate (DEEMM) could also be utilized to introduce moieties that enhance detectability in analytical methods like mass spectrometry google.com.

Functionalization of the Acetamide Linkage: While the amide bond itself is relatively stable, the adjacent methylene (B1212753) group could potentially be functionalized. For example, after appropriate protection of the primary amine, α-halogenation could be achieved, followed by nucleophilic substitution to introduce a range of functional groups.

Modification of the Aromatic Ring: While the dichlorophenyl ring is generally less reactive towards electrophilic substitution, palladium-catalyzed cross-coupling reactions could be explored. Methodologies for the C-H functionalization of aryl acetamides have been developed and could potentially be adapted to introduce new substituents onto the dichlorophenyl ring, further expanding the chemical space of accessible derivatives nih.gov.

A summary of potential derivatization strategies is presented in Table 1.

| Target Site | Reaction Type | Potential Reagents | Resulting Moiety |

| Primary Amino Group | N-Acylation | Acyl chlorides, Carboxylic acids | Substituted amides |

| Primary Amino Group | Reductive Amination | Aldehydes, Ketones | Secondary or tertiary amines |

| Primary Amino Group | Derivatization | Diethyl ethoxymethylenemalonate (DEEMM) | Enhanced analytical detection |

| Methylene Group | α-Functionalization | Halogenating agents, Nucleophiles | Substituted methylene bridge |

| Aromatic Ring | C-H Functionalization | Palladium catalysts, Coupling partners | Substituted aromatic ring |

This table outlines potential synthetic strategies for the derivatization of this compound based on general organic synthesis principles.

The synthesis of such a focused library of derivatives would be the first step towards understanding the structure-activity relationships (SAR) of this chemical scaffold.

Development of Advanced Computational Models for Prediction

In modern chemical research, in silico methods are indispensable for prioritizing synthetic efforts and predicting the properties of novel compounds. For this compound and its prospective derivatives, the development of advanced computational models could significantly accelerate their evaluation for various research applications.

Physicochemical Property Prediction: A foundational step would be the computational prediction of key physicochemical properties. Parameters such as lipophilicity (logP), aqueous solubility (logS), pKa, and polar surface area (PSA) are crucial determinants of a molecule's behavior in biological systems researchgate.netnih.gov. Various software platforms and quantitative structure-property relationship (QSPR) models can be employed to estimate these values for a virtual library of derivatives before their synthesis escholarship.orgunpad.ac.id.

ADMET Prediction: To assess the potential of these compounds in biological research, predicting their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential. Computational models can predict parameters like human intestinal absorption (HIA), blood-brain barrier penetration, and potential for cytochrome P450 enzyme inhibition nih.gov. These predictions help in the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a library of derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed. These models mathematically correlate the structural features of the molecules with their observed activity mdpi.comresearchgate.net. For instance, a 3D-QSAR study could elucidate the steric, electronic, and hydrophobic requirements for optimal activity, guiding the design of more potent analogues nih.gov. The development of robust QSAR models relies on the generation of high-quality experimental data for a structurally diverse set of compounds.

A hypothetical workflow for the computational evaluation of this compound derivatives is outlined in Table 2.

| Modeling Stage | Predicted Properties | Computational Method | Purpose |

| Initial Screening | logP, logS, pKa, PSA | QSPR, Molecular mechanics | Prioritize synthesis based on drug-like properties |

| Pharmacokinetic Profiling | HIA, BBB penetration, CYP450 inhibition | Machine learning models, Docking | Assess potential for use in biological systems |

| Activity Optimization | Correlation of structure with activity | QSAR, 3D-QSAR | Guide the design of more potent compounds |

This table illustrates a potential in silico workflow for the evaluation of novel derivatives of this compound.

Identification of New Biological Targets (non-human, in vitro)

A key area of future research for this compound and its derivatives is the identification of their biological targets in non-human, in vitro systems. This can be achieved through various screening methodologies.

High-Throughput Screening (HTS): A synthesized library of derivatives could be subjected to HTS against a panel of non-human biological targets, such as enzymes or receptors from pathogenic microorganisms or parasites. For example, acetamide derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases and carbonic anhydrases researchgate.netnih.gov. Screening against a diverse panel of such targets could reveal novel inhibitory activities.

Phenotypic Screening: In this approach, compounds are tested for their ability to induce a specific phenotype in a cellular or whole-organism model (e.g., inhibition of microbial growth). This method is agnostic to the specific molecular target. Once a compound with a desired phenotype is identified, subsequent studies are required to elucidate its mechanism of action and identify the protein target.

Target Identification Strategies: For bioactive compounds identified through phenotypic screening, several methods can be employed to identify their direct protein targets. Affinity chromatography, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, is a classical approach acs.org. More modern techniques, such as Drug Affinity Responsive Target Stability (DARTS), rely on the principle that the binding of a small molecule can stabilize its protein target against proteolysis acs.orgnih.gov. Quantitative proteomics can then be used to identify the proteins that are protected from degradation in the presence of the compound.

A summary of potential in vitro screening approaches is provided in Table 3.

| Screening Method | Description | Potential Targets/Systems | Outcome |

| High-Throughput Screening (HTS) | Automated testing of a large number of compounds against a specific molecular target. | Microbial enzymes, Parasitic proteins | Identification of enzyme inhibitors or receptor modulators. |

| Phenotypic Screening | Assessing the effect of compounds on the overall phenotype of a cell or organism. | Bacteria, Fungi, Parasites | Discovery of compounds with antimicrobial or antiparasitic activity. |

| Target Identification (e.g., DARTS) | Identifying the direct protein binding partners of a bioactive compound. | Cell lysates from non-human sources | Elucidation of the mechanism of action of bioactive compounds. |

This table outlines potential in vitro screening strategies to identify novel biological targets for this compound and its derivatives.

Design of Next-Generation Analogues for Specific Research Applications

The culmination of derivatization, computational modeling, and biological screening efforts would be the rational design of next-generation analogues of this compound with optimized properties for specific research applications.

Structure-Activity Relationship (SAR)-Guided Design: The data obtained from screening a library of derivatives would be crucial for establishing SAR. This involves identifying which structural modifications lead to an increase or decrease in biological activity nih.gov. For example, studies on other N-aryl acetamides have shown that the nature and position of substituents on the aryl ring can have a significant impact on their biological activity. The presence of electron-withdrawing groups, such as the two chlorine atoms in the parent compound, has been shown to be favorable in some cases nih.gov. SAR data would guide the design of new analogues with enhanced potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space, scaffold hopping strategies could be employed. This involves replacing the core N-phenylacetamide scaffold with a different chemical moiety that maintains a similar three-dimensional arrangement of key functional groups. Additionally, bioisosteric replacement of certain functional groups could be used to fine-tune the physicochemical and pharmacokinetic properties of the compounds. For instance, replacing a chlorine atom with a trifluoromethyl group could alter the lipophilicity and metabolic stability of the molecule.

Rational Design Based on Target Structure: If a specific protein target is identified and its three-dimensional structure is known or can be modeled, structure-based drug design techniques can be utilized. Molecular docking simulations can predict the binding mode of the compounds in the active site of the target protein, and this information can be used to design new analogues with improved binding affinity and specificity researchgate.net.

The iterative cycle of design, synthesis, and testing is fundamental to the development of potent and selective chemical probes for biological research.

Q & A

Basic: What synthetic methodologies are recommended for 2-amino-N-(2,5-dichlorophenyl)acetamide, and how can crystallization conditions be optimized to enhance purity?

Answer:

The synthesis typically involves condensation of 2,5-dichloroaniline with chloroacetyl chloride in a polar solvent (e.g., ethanol), followed by amidation. Purity optimization is achieved via slow evaporation of ethanolic solutions, which yields single crystals suitable for X-ray diffraction . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and verifying purity through melting point determination and spectroscopic techniques (IR, NMR). Crystallization conditions (temperature, solvent polarity) should be systematically varied to minimize impurities and maximize yield.

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) and hydrogen bonding interactions .

- NMR : ¹H and ¹³C NMR resolve the aromatic proton environment and confirm substitution patterns on the dichlorophenyl ring .

- X-ray Crystallography : Determines molecular conformation (e.g., anti/syn orientation of substituents) and hydrogen bonding networks. SHELX software is widely used for refinement, leveraging high-resolution data to resolve intramolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.